N-{[(2-Chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide is a synthetically derived small molecule. While its source and classification are not explicitly mentioned in the provided literature, its role in scientific research primarily revolves around its potential as an anti-cancer agent. Specifically, it has been investigated for its ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, a key signaling pathway implicated in various cellular processes, including growth, proliferation, and survival.
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide acts as a non-lipid antagonist of phosphatidylinositol 3,4,5-triphosphate (PIP3) and an inhibitor of the PI3-kinase pathway. This pathway plays a crucial role in cell growth, proliferation, survival, and motility, making it a significant target for cancer therapy. By inhibiting this pathway, the compound is believed to induce apoptosis, or programmed cell death, in cancer cells.
The primary application of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide, as explored in the provided literature, is in cancer research. Researchers have investigated its potential as a pro-apoptotic agent, particularly in the context of developing targeted therapies against TRAIL-resistant cancers.
In vitro Cytotoxicity: N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide has demonstrated significant cytotoxic effects against various cancer cells in laboratory settings. This suggests its potential as an anti-cancer agent.
Drug Delivery System: To enhance its efficacy and target specificity, researchers have explored incorporating N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide into PEG-PE-based micelles. This approach aims to improve drug delivery and reduce off-target effects.
Combination Therapy: Studies have also explored the synergistic effects of combining N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This combination therapy has shown promise in overcoming TRAIL resistance in certain cancer cells.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: